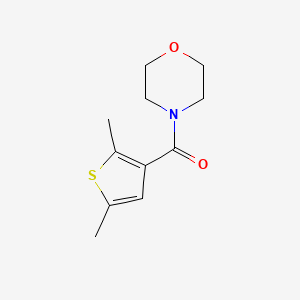
(2,5-Dimethylthiophen-3-yl)-morpholin-4-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dimethylthiophen-3-yl)-morpholin-4-ylmethanone, also known as DMTM, is a chemical compound with potential applications in scientific research. DMTM belongs to the class of morpholine derivatives and is known for its ability to inhibit certain enzymes.
Mechanism of Action
The mechanism of action of (2,5-Dimethylthiophen-3-yl)-morpholin-4-ylmethanone involves the binding of the compound to the active site of the targeted enzyme, thereby inhibiting its activity. This binding is believed to be reversible, allowing for the restoration of enzyme activity once the compound is removed.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2,5-Dimethylthiophen-3-yl)-morpholin-4-ylmethanone are primarily related to its ability to inhibit certain enzymes. As mentioned earlier, the inhibition of acetylcholinesterase and butyrylcholinesterase can lead to increased levels of acetylcholine, which can have beneficial effects in the treatment of various diseases. Additionally, (2,5-Dimethylthiophen-3-yl)-morpholin-4-ylmethanone has been found to have antioxidant properties, which can help to protect against oxidative stress and damage.
Advantages and Limitations for Lab Experiments
One advantage of using (2,5-Dimethylthiophen-3-yl)-morpholin-4-ylmethanone in lab experiments is its ability to selectively inhibit certain enzymes, allowing for the study of their specific roles in various biological processes. However, one limitation is that (2,5-Dimethylthiophen-3-yl)-morpholin-4-ylmethanone may not be effective in inhibiting all enzymes, and its potency may vary depending on the enzyme being targeted.
Future Directions
There are several potential future directions for the use of (2,5-Dimethylthiophen-3-yl)-morpholin-4-ylmethanone in scientific research. One area of interest is the development of (2,5-Dimethylthiophen-3-yl)-morpholin-4-ylmethanone analogs with improved potency and selectivity for specific enzymes. Another potential direction is the investigation of (2,5-Dimethylthiophen-3-yl)-morpholin-4-ylmethanone's effects on other biological processes, such as inflammation and cell signaling pathways. Additionally, the potential use of (2,5-Dimethylthiophen-3-yl)-morpholin-4-ylmethanone in the treatment of various diseases, particularly those involving acetylcholine dysregulation, is an area of ongoing research.
In conclusion, (2,5-Dimethylthiophen-3-yl)-morpholin-4-ylmethanone, or (2,5-Dimethylthiophen-3-yl)-morpholin-4-ylmethanone, is a chemical compound with potential applications in scientific research. Its ability to selectively inhibit certain enzymes and its antioxidant properties make it a promising compound for further study. While there are limitations to its use in lab experiments, there are several potential future directions for its use in the study of various biological processes and the treatment of diseases.
Synthesis Methods
The synthesis of (2,5-Dimethylthiophen-3-yl)-morpholin-4-ylmethanone involves the reaction of 3-bromo-2,5-dimethylthiophene with morpholine-4-carboxaldehyde in the presence of a base. The resulting product is then purified by column chromatography to obtain pure (2,5-Dimethylthiophen-3-yl)-morpholin-4-ylmethanone.
Scientific Research Applications
(2,5-Dimethylthiophen-3-yl)-morpholin-4-ylmethanone has been shown to have potential applications in scientific research, particularly in the field of enzyme inhibition. It has been found to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the body. This inhibition can lead to increased levels of acetylcholine, which can have beneficial effects in the treatment of various diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(2,5-dimethylthiophen-3-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-8-7-10(9(2)15-8)11(13)12-3-5-14-6-4-12/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKVYNRDNQKMOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylthiophen-3-yl)-morpholin-4-ylmethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

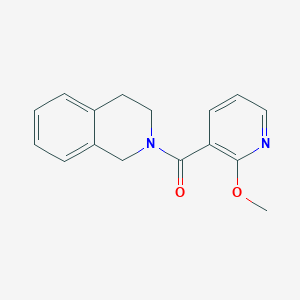
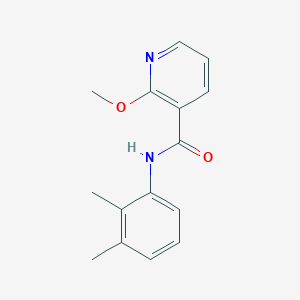



![[3-(Methoxymethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7501722.png)
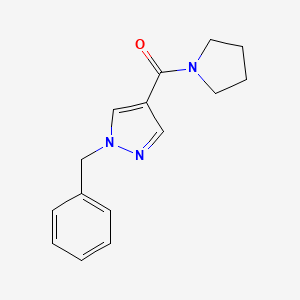

![[3-(Methylsulfanylmethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7501751.png)
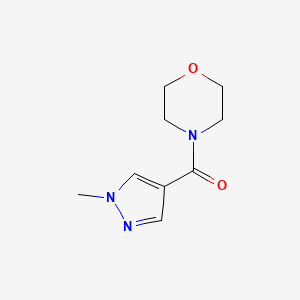

![5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine](/img/structure/B7501774.png)
![Ethyl 1-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]piperidine-4-carboxylate](/img/structure/B7501778.png)
![1-[4-(2-Methylfuran-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7501779.png)